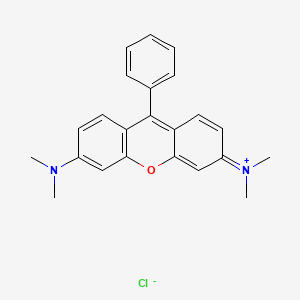

Tetramethylrosamine chloride

Description

Historical Development and Evolution of Rosamine-Class Fluorophores

The journey of rosamine-class fluorophores is intertwined with the broader history of synthetic dyes, which began in the mid-19th century. annualreviews.org This period marked a surge in the chemical industry, leading to the discovery and synthesis of a vast array of colored compounds.

Early Synthetic Pathways and Their Limitations

The genesis of xanthene dyes, the family to which rosamines belong, can be traced back to 1871 with Adolf von Baeyer's synthesis of fluorescein (B123965). annualreviews.orgmdpi.com This was achieved through the condensation of resorcinol (B1680541) and phthalic anhydride. annualreviews.orgmdpi.com A few years later, in 1887, the chemist Ceresole adapted this reaction using 3-aminophenols, giving rise to the rhodamine class of dyes, named for their rose-like color. annualreviews.org

Early synthetic methods often involved harsh reaction conditions and produced a mixture of isomers, which were challenging to separate. google.com The low reactivity of certain functional groups, such as the ortho-carboxylic acid on the phenyl moiety of many xanthene dyes, also limited their utility for further chemical modifications. google.com

Emergence of Modern Synthetic Approaches for Xanthene-Based Dyes

Over the years, significant efforts have been dedicated to overcoming the limitations of traditional synthetic methodologies. thieme-connect.com Modern approaches focus on developing more efficient and greener processes. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and increase yields. mdpi.com The use of catalysts like indium(III) chloride and polyphosphoric acid under solvent-free conditions has also provided high yields and purity. researchgate.net

Researchers have also developed methods to introduce a wider variety of substituents onto the xanthene core. A notable strategy involves the use of 3,6-difluoroxanthone as a common intermediate, allowing for the synthesis of a diverse library of rhodamines and rosamines. nih.gov This approach enables variation at the 3', 6', and 9' positions, which is crucial for fine-tuning the photophysical properties of the dyes. nih.gov

Structural Distinctions within the Rosamine Family: Tetramethylrosamine vs. Rhodamines

The core structure of xanthene dyes consists of a xanthene ring system. The key distinction between different members of this family lies in the substituents attached to this core.

Rhodamines are characterized by the presence of amino groups at the 3' and 6' positions and typically possess an ortho-carboxyl group on the C9 phenyl ring. annualreviews.orggoogle.com A classic example is Rhodamine B. mdpi.com

Rosamines , including tetramethylrosamine, lack the ortho-carboxyl group on the C9 phenyl ring. annualreviews.org This structural difference affects the molecule's properties, including its fluorescence quantum efficiency. annualreviews.org Tetramethylrosamine is specifically the 6-dimethylamino derivative of N,N-dimethyl-9-phenyl-3H-xanthen-3-iminium. nih.gov

The presence or absence of the ortho-carboxyl group and the nature of the substituents on the amino groups and the xanthene core all contribute to the unique spectral properties of each dye. nih.govnih.gov

Significance in Chemical and Biological Sciences

Tetramethylrosamine chloride has carved a niche for itself as a valuable tool in both chemical and biological investigations, primarily due to its fluorescent properties.

Fundamental Role as a Fluorescent Probe

This compound is a fluorescent dye that is taken up by functioning mitochondria and is retained as long as the organelle's membrane remains intact. sigmaaldrich.comsigmaaldrich.com Its fluorescence emission is at 574 nm with an excitation at 550 nm. sigmaaldrich.com This property makes it a useful probe for studying mitochondrial function and integrity. sigmaaldrich.comsigmaaldrich.comleica-microsystems.com

The fluorescence of tetramethylrosamine contrasts well with other common fluorophores like fluorescein, making it suitable for multicolor imaging applications. sigmaaldrich.com Its utility extends to studying the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which are involved in multidrug resistance in cells. sigmaaldrich.comsynchem.denih.gov

Contribution to Mechanistic Understanding in Biochemical Systems

The interaction of tetramethylrosamine with biological macromolecules has provided insights into various biochemical processes. For example, it has been used to measure cellular and mitochondrial levels of reduced glutathione. sigmaaldrich.com

Furthermore, studies comparing the binding of tetramethylrosamine and malachite green to a specific RNA aptamer have revealed differences in the conformational changes that occur upon binding, highlighting the subtle yet significant impact of ligand structure on molecular interactions. ebi.ac.ukebi.ac.uk Researchers have also synthesized and studied analogues of tetramethylrosamine, such as thio and seleno derivatives, to investigate their potential as photosensitizers in photodynamic therapy. researchgate.net These studies demonstrate the ongoing efforts to leverage the core structure of tetramethylrosamine to develop new probes with enhanced properties for biological research. researchgate.netnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

[6-(dimethylamino)-9-phenylxanthen-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N2O.ClH/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16;/h5-15H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVADGBQPMPMIQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376364 | |

| Record name | Tetramethylrosamine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6837-70-3 | |

| Record name | Tetramethylrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylrosamine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Tetramethylrosamine Chloride

Contemporary Synthetic Routes

Modern synthetic strategies for tetramethylrosamine chloride and its derivatives have evolved to provide greater control over the molecular architecture, leading to improved yields and purity. These methods are broadly categorized into two main pathways: the 3,6-difluoroxanthone precursor pathway and directed-metalation/cyclization approaches for chalcogen analogues.

The 3,6-Difluoroxanthone Precursor Pathway

A highly efficient and versatile route to this compound utilizes 3,6-difluoroxanthone as a key intermediate. wikipedia.orgharvard.edu This pathway is favored due to its high yields and the ability to systematically modify the fluorophore scaffold. The synthesis is a two-step process involving the formation of a 3,6-diaminoxanthone followed by a Grignard reagent-mediated derivatization.

The cornerstone of this pathway is the nucleophilic addition of a Grignard reagent to the carbonyl group of 3,6-bis(dimethylamino)xanthone. This intermediate is synthesized from 3,6-difluoroxanthone through a nucleophilic aromatic substitution (SNAr) reaction with dimethylamine (B145610). nih.gov The subsequent reaction with an aryl Grignard reagent, typically phenylmagnesium bromide, followed by an acidic workup, leads to the formation of the desired this compound. nih.gov This modern approach offers significant advantages over older methods, such as the condensation of 3-aminophenols with benzaldehydes, which were often plagued by low yields and difficult purifications. nih.gov

The synthesis of the 3,6-difluoroxanthone precursor itself is a multi-step process that begins with commercially available materials. nih.gov A key step involves an intramolecular SNAr reaction to construct the central xanthone (B1684191) ring. nih.gov

The efficiency of the 3,6-difluoroxanthone pathway is highly dependent on the optimization of reaction conditions for both the amination and the Grignard reaction steps.

For the synthesis of the intermediate, 3,6-bis(dimethylamino)xanthone, high temperatures are crucial for driving the nucleophilic aromatic substitution. The use of neat dimethylamine at 200 °C in a sealed vessel provides a high yield of the desired product. nih.gov The choice of the reaction vessel is also critical, with stainless steel being preferred for certain amines to prevent polymerization side reactions.

The subsequent Grignard reaction is typically performed by treating the 3,6-bis(dimethylamino)xanthone with an excess of phenylmagnesium bromide in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The reaction is initiated at a low temperature (0 °C) and then allowed to proceed at room temperature for an extended period to ensure complete conversion. nih.gov

Table 1: Optimized Reaction Conditions for the Synthesis of this compound via the 3,6-Difluoroxanthone Pathway

| Step | Reactants | Reagents and Solvents | Temperature | Time | Yield |

| 1. Amination | 3,6-Difluoroxanthone | 20 equiv. Dimethylamine (neat, generated in situ from DMF and KOH) | 200 °C | 20-24 h | 97% |

| 2. Grignard Reaction | 3,6-Bis(dimethylamino)xanthone | 2.5 equiv. Phenylmagnesium bromide in THF | 0 °C to room temp. | 48 h | 92% |

High yields in this synthetic route are achieved through careful control of the reaction parameters as detailed above. The use of a significant excess of the amine in the first step and the Grignar reagent in the second step helps to drive the reactions to completion.

Purification of the intermediates and the final product is crucial for obtaining high-purity this compound. The intermediate, 3,6-bis(dimethylamino)xanthone, can be purified by column chromatography. orgsyn.org The final product, this compound, is typically purified by column chromatography followed by recrystallization. nih.gov A common method involves dissolving the crude product in a minimal amount of ethanol (B145695) and then inducing crystallization by adding diethyl ether. nih.gov For larger scale preparations, recrystallization from a dichloromethane/hexanes mixture can yield the product with greater than 99% purity.

Table 2: Purification Strategies for this compound

| Compound | Purification Method | Solvents | Purity |

| 3,6-Bis(dimethylamino)xanthone | Column Chromatography | - | - |

| This compound | Column Chromatography followed by Recrystallization | Ethanol/Diethyl Ether | - |

| This compound | Recrystallization | Dichloromethane/Hexanes | >99% |

Optimized Reaction Conditions and Parameters

Directed-Metalation/Cyclization Approaches for Chalcogen Analogues

The synthesis of heavy-chalcogen analogues of tetramethylrosamine, specifically the thio- and seleno-derivatives, employs a different synthetic strategy involving directed ortho-metalation and subsequent cyclization. researchgate.netresearchgate.net This approach allows for the introduction of sulfur or selenium into the xanthene core, which significantly alters the photophysical properties of the resulting dye.

The synthesis of thio- and seleno-tetramethylrosamine begins with the preparation of an N,N-diethyl 2-(3-dimethylaminophenylchalcogeno)-4-dimethylaminobenzamide intermediate. researchgate.netresearchgate.net This is achieved through a directed ortho-metalation of an appropriate benzamide (B126) derivative, where a strong base like an alkyllithium reagent is used to deprotonate the aromatic ring at a position ortho to a directing group (e.g., an amide). wikipedia.orguwindsor.ca The resulting aryllithium species is then reacted with a diaryl dichalcogenide.

The subsequent cyclization of the diaryl chalcogenide intermediate to form the 2,7-bis-(N,N-dimethylamino)-9H-chalcogenoxanthen-9-one is a key step. This is followed by the addition of phenylmagnesium bromide to the ketone, dehydration, and finally, ion exchange to yield the chloride salt of the thio- or seleno-tetramethylrosamine. researchgate.netresearchgate.net A modification of this procedure involves quenching the reaction with aqueous hexafluorophosphoric acid (HPF6) to yield the hexafluorophosphate (B91526) salt, which can then be converted to the chloride salt if desired. researchgate.net The yields for the final thio- and seleno-tetramethylrosamine analogues are generally good. researchgate.net

Table 3: Synthesis of Thio- and Seleno-Tetramethylrosamine Analogues

| Analogue | Intermediate | Key Reaction Steps | Reagents for Final Step | Yield |

| Thio-tetramethylrosamine | 2,7-bis-(N,N-dimethylamino)-9H-thioxanthen-9-one | 1. Directed-metalation/cyclization2. Grignard addition3. Dehydration4. Ion exchange | Phenylmagnesium bromide, HPF6 (aq) | 83% (as PF6 salt) |

| Seleno-tetramethylrosamine | 2,7-bis-(N,N-dimethylamino)-9H-selenoxanthen-9-one | 1. Directed-metalation/cyclization2. Grignard addition3. Dehydration4. Ion exchange | Phenylmagnesium bromide, HPF6 (aq) | 91% (as PF6 salt) |

Tellurium Analogues from Telluroxanthone (B3330583) Precursors

The synthesis of tellurium-containing analogues of rosamine and rhodamine dyes, including tetramethylrosamine, has been successfully achieved by leveraging telluroxanthone precursors. researchgate.netresearchgate.net A primary synthetic route involves the addition of Grignard or organolithium reagents to a telluroxanthone core. researchgate.netresearchgate.net For instance, thio, seleno, and the parent oxygen analogues of tetramethylrosamine were prepared by adding phenylmagnesium bromide to the corresponding 3,6-bis(dimethylamino)-9H-chalcogenoxanthen-9-one. researchgate.net This was followed by dehydration and ion exchange to yield the chloride salt. researchgate.net

This methodology has been used to create a series of 9-aryl-3,6-diaminotelluroxanthylium dyes. rsc.org The substitution of the central oxygen atom in the xanthene structure with a tellurium atom typically results in a significant red-shift of approximately 50 nm in the absorption wavelength. researchgate.netresearchgate.net However, these tellurium-xanthene dyes often exhibit weak to no fluorescence, a phenomenon attributed to the heavy atom effect of tellurium. researchgate.netresearchgate.net Interestingly, the oxidation of the tellurium atom to a telluroxide can restore fluorescence and induce a further red-shift. researchgate.netacs.org

Detailed structural analysis, including X-ray crystallography on some derivatives, has shown a nearly planar telluroxanthylium core with the 9-aryl substituent oriented almost orthogonally to this core. researchgate.netresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to understand the electronic transitions and rationalize the experimentally observed excitation wavelengths. researchgate.netresearchgate.net

Table 1: Synthesis and Properties of Tellurium-Containing Rosamine Analogues This table is interactive. You can sort and filter the data.

| Precursor | Reagent | Resulting Analogue | Key Properties | Citations |

|---|---|---|---|---|

| Telluroxanthone | Grignard Reagents (e.g., Phenylmagnesium bromide) | Tellurorhodamine/Tellurorosamine | ~50 nm red-shift in absorption; weak or no fluorescence. | researchgate.netresearchgate.net |

| Telluroxanthone | Organolithium Reagents | Tellurorhodamine/Tellurorosamine | Planar telluroxanthylium core. | researchgate.netresearchgate.net |

| Tellurorhodamine | Oxidizing Agents (e.g., ¹O₂, H₂O₂) | Telluroxide derivative | Highly fluorescent; further red-shift. | rsc.orgresearchgate.netacs.org |

Structure-Directed Modifications

Functional Group Incorporation for Modulated Properties

The properties of tetramethylrosamine and related xanthene dyes can be finely tuned by the strategic incorporation of various functional groups. One effective strategy is the fluorination of the pendant phenyl ring, which can lead to red-shifted absorption and emission spectra and also modulates the equilibrium between the fluorescent zwitterion and the non-fluorescent lactone forms. acs.org

Another approach involves introducing electron-withdrawing groups to the dye's structure. For example, functionalizing the meso-position of a pyronin dye with a benzothiazole (B30560) unit results in a significant red-shift in both absorption and emission wavelengths due to the electron-withdrawing nature of the benzothiazole. nih.gov Similarly, amidation of the ortho-carboxyl group on the pendant ring is a known strategy to block the dye from closing into its non-fluorescent lactone form and to induce a bathochromic (red) shift in its spectral properties. acs.org The introduction of cyclic amine substituents, such as piperazine, via nucleophilic aromatic substitution (SNAr) reactions on xanthone ditriflates is another versatile method for creating new rosamine derivatives. researchgate.net

Table 2: Effects of Functional Group Incorporation on Xanthene Dyes This table is interactive. You can sort and filter the data.

| Base Scaffold | Functional Group/Modification | Position | Effect | Citations |

|---|---|---|---|---|

| Rhodamine | Fluorine atoms | Pendant Phenyl Ring | Red-shifted spectra, higher absorptivity. | acs.org |

| Pyronin | Benzothiazole | meso-position | Large red-shift in absorption and emission. | nih.gov |

| Rhodamine | Amidation of ortho-carboxyl group | Pendant Phenyl Ring | Blocks lactonization, induces bathochromic shift. | acs.org |

| Xanthone | Piperazine | 3- and 6-positions | Synthesis of novel rosamine dyes. | researchgate.net |

Strategies for Extending π-Conjugation Systems

A fundamental and widely used strategy to shift the fluorescence of xanthene dyes to longer wavelengths is the extension of the molecule's π-conjugated system. rsc.org This modification reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift.

Several methods are employed to achieve this:

Ring Fusion (Annulation): Fusing additional aromatic rings, such as a benzene (B151609) ring, to the xanthene core creates benzorhodamine derivatives with red-shifted properties. rsc.org The specific position of this fusion (annulation) is critical in determining the final spectral properties. pnas.org

Conjugated Substituents: The introduction of conjugated moieties at the periphery of the xanthene skeleton is another effective approach. Suzuki cross-coupling reactions have been used to attach electron-rich groups like pyrrole (B145914) and indole (B1671886) to the 3 and 6 positions of a fluorescein (B123965) ditriflate, producing dyes with absorption maxima extending into the near-infrared (NIR) region. researchgate.net

Vinylene Bridges: Extending the π-system through the insertion of vinylene bridges is a strategy that has been used to develop rhodamine analogues that absorb and emit in the NIR-II region. nsf.gov

Scaffold Expansion: Replacing the xanthene oxygen bridge with a two- or three-atom unit, which had not been previously reported, allows for the creation of rigid yet non-planar chromophores with altered photophysical properties. acs.org

Design Principles for Red-Shifted Xanthene Derivatives

The rational design of red-shifted xanthene dyes is an active area of research, driven by the demand for probes in the red and near-infrared (NIR) spectral regions, which offer deeper tissue penetration and lower autofluorescence in biological imaging. nsf.gov

Key design principles include:

Heteroatom Replacement: Replacing the central oxygen atom of the xanthene core with other elements is a powerful strategy. rsc.orgnsf.gov Substitution with silicon (Si) can produce a substantial bathochromic shift of around 100 nm. acs.org Phosphorus (P) substitution can lead to even larger shifts of ~140 nm. researchgate.net The use of heavier chalcogens like sulfur (S), selenium (Se), and tellurium (Te) also results in red-shifted absorption. researchgate.netresearchgate.netnsf.gov

π-Conjugation Extension: As detailed previously, systematically extending the π-conjugated system is a reliable method for achieving bathochromic shifts. rsc.orgresearchgate.netnsf.gov

Modulation of Electronic Properties: Introducing electron-withdrawing groups, such as in the case of benzothiazole-functionalized pyronin, can effectively red-shift the dye's spectrum. nih.gov

Through-Space Field Effects: Subtle structural changes, such as altering the regiochemistry of substituents, can induce through-space electronic interactions (field effects) that modulate the HOMO-LUMO gap. nih.gov This can lead to significant bathochromic shifts in both absorption and emission without substantially increasing the molecular weight. nih.gov

Table 3: Impact of Central Heteroatom Replacement on Rhodamine Dye Emission This table is interactive. You can sort and filter the data.

| Central Atom (X) | Emission Max (λem) | Wavelength Shift (Δλ) vs. Oxygen | Citations |

|---|---|---|---|

| Oxygen (O) | 571 nm | - | rsc.org |

| Silicon (Si) | 664 nm | +93 nm | rsc.org |

| Phosphorus (P) | 723 nm | +152 nm | rsc.org |

| Tellurium (Te) | ~620 nm (Varies) | ~+50 nm | researchgate.netresearchgate.net |

Fundamental Chemical Reactivity

Oxidation Mechanisms and Derivative Formation (e.g., Leuco Forms)

Tetramethylrosamine and other rhodamine dyes can undergo redox reactions that significantly alter their properties. A key reaction is the reduction to a colorless, non-fluorescent "leuco" form. nih.gov This is typically a two-electron reduction process. researchgate.net The formation of the leuco form can occur through a one-step hydrogen atom transfer or a two-step process involving electron transfer followed by proton transfer. nih.gov The reverse reaction, the oxidation of the leuco form, regenerates the colored, fluorescent dye. For example, dihydrotetramethylrosamine (B10879) is a fluorogenic substrate that is oxidized by horseradish peroxidase to the highly fluorescent tetramethylrosamine.

In addition to reduction to the leuco form, the dye itself can be oxidized to form various derivatives. For dyes with higher electron affinity, such as oxazine (B8389632) and thiazine (B8601807) dyes, reduction can proceed through a stable radical anion intermediate before the formation of the final leuco-dye. rsc.orgrsc.org Furthermore, tellurium-containing analogues of tetramethylrosamine can be oxidized at the tellurium atom, particularly in the presence of reactive oxygen species like singlet oxygen (¹O₂) or hydrogen peroxide, to form telluroxides. rsc.org This oxidation can be a reversible process and leads to a "turn-on" fluorescence response, as the telluroxide is often highly fluorescent while the parent tellurorhodamine is not. rsc.orgacs.org

Reduction Pathways and Products

The reduction of this compound represents a significant chemical transformation, leading to the formation of its non-fluorescent, or "leuco," form. epfl.ch This conversion involves the saturation of the central pyronin ring system, which disrupts the extended π-conjugation responsible for the dye's characteristic color and fluorescence.

The most common method for the reduction of tetramethylrosamine and related rhodamine dyes involves the use of chemical reducing agents. epfl.ch Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reagent for this purpose. epfl.ch The reaction proceeds by the nucleophilic addition of a hydride ion to the electrophilic central carbon (C9) of the xanthene core, followed by protonation. This breaks the quinoid structure and results in the formation of the colorless leuco-tetramethylrosamine. epfl.ch

Research on the reduction of 6-carboxytetramethylrhodamine (B1664190) (TMR), a closely related derivative, using NaBH₄ demonstrated a rapid quenching of fluorescence and a significant decrease in the dye's primary absorbance peak. epfl.ch Mass spectrometry analysis confirmed the formation of the leuco product, showing an increase of 2 Da in the mass-to-charge ratio (m/z), which corresponds to the addition of two hydrogen atoms. epfl.ch

The reduction process is often reversible. The fluorescent properties and color of the dye can be regenerated through oxidation. epfl.ch Reagents such as Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) or even molecular oxygen in actively respiring cells can oxidize the leuco form back to the conjugated, fluorescent state. epfl.chnih.gov This reversible reduction-oxidation (redox) cycle is a key feature exploited in certain advanced imaging applications.

| Reaction | Reagent | Product | Key Characteristics |

| Reduction | Sodium Borohydride (NaBH₄) | Leuco-tetramethylrosamine | Colorless, non-fluorescent. epfl.ch |

| Oxidation | Fenton's Reagent, Molecular Oxygen | Tetramethylrosamine | Colored, fluorescent. epfl.chnih.gov |

Electrophilic Aromatic Substitution Principles

The xanthene scaffold of this compound contains several aromatic rings that can undergo electrophilic aromatic substitution (EAS). The principles governing these reactions are dictated by the nature and position of the substituents on the dye's core structure. The reactivity and regioselectivity of EAS are primarily influenced by the powerful electron-donating effects of the two dimethylamino groups.

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. minia.edu.egtotal-synthesis.com The rate and position of this attack are determined by the existing substituents on the ring. masterorganicchemistry.com

Activating and Directing Effects : The dimethylamino (-N(CH₃)₂) groups are strong activating groups due to their ability to donate electron density to the aromatic rings via resonance. total-synthesis.com This increased electron density makes the rings more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. hu.edu.jo As strong π-donors, they are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. masterorganicchemistry.com

Reaction Conditions : Typical electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, can be applied to tetramethylrosamine. minia.edu.eg These reactions generally require the presence of an electrophile (e.g., Br⁺, NO₂⁺, SO₃) often generated in situ with the help of a Lewis or protic acid catalyst. acs.org

| Substituent Group | Type | Directing Effect | Influence on Reactivity |

| Dimethylamino (-N(CH₃)₂) | Electron-Donating (Resonance) | Ortho, Para | Strongly Activating total-synthesis.commasterorganicchemistry.com |

| Phenyl (-C₆H₅) | Electron-Donating (Inductive, Weak) / Withdrawing (Resonance, Weak) | Ortho, Para | Weakly Activating masterorganicchemistry.com |

Sophisticated Spectroscopic and Photophysical Characterization of Tetramethylrosamine Chloride

Electronic Absorption and Emission Spectroscopy

The photophysical and spectroscopic characteristics of tetramethylrosamine chloride are central to its utility, particularly in fluorescence-based applications. These properties are dictated by its distinct molecular structure, which features a xanthene core.

The tricyclic xanthene framework has a butterfly-like conformation, where the outer benzene (B151609) rings are slightly twisted relative to the central pyran ring. This structure optimizes orbital overlap while minimizing steric hindrance. The oxygen atom in the central ring contributes to the extended conjugation system through its lone pair electrons, enhancing the stability and electronic delocalization of the chromophore.

This compound possesses a high molar absorptivity (extinction coefficient, ε), a measure of how strongly a substance absorbs light at a given wavelength. The maximum molar absorptivity (εmax) is reported to be 84,100 cm⁻¹ M⁻¹. A high molar absorptivity is advantageous for applications like fluorescence microscopy, as it allows for strong signal generation.

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While specific values for this compound can vary depending on the solvent and measurement conditions, it is known to have a moderate quantum yield. The structural rigidity of the molecule is a key factor in maintaining a high fluorescence quantum yield by minimizing non-radiative decay pathways that would otherwise compete with fluorescence.

Table 1: Spectroscopic Properties of this compound

| Property | Value |

| Maximum Absorption Wavelength (λmax) | 546 nm |

| Maximum Molar Absorptivity (εmax) | 84,100 cm⁻¹ M⁻¹ |

| Fluorescence Emission Wavelength (λem) | 574 nm |

| Fluorescence Quantum Yield (Φf) | Moderate |

The spectroscopic properties of this compound are influenced by the solvent environment, a phenomenon known as solvatochromism. wikipedia.org Changes in solvent polarity can lead to measurable shifts in the absorption and emission wavelengths. This is because the solvent can differentially stabilize the electronic ground and excited states of the solute molecule. wikipedia.org

In polar solvents, the cationic nature of this compound is stabilized through electrostatic interactions. Conversely, in non-polar environments, the charge distribution may become more localized. This dynamic equilibrium in response to external conditions is a key feature of its solvatochromic behavior. For instance, a bathochromic (red) shift with increasing solvent polarity is known as positive solvatochromism. wikipedia.org

The spectroscopic properties of the rhodamine family can be significantly altered by structural modifications, such as substituting the oxygen atom in the xanthene bridge with other chalcogens (sulfur, selenium) or replacing it with a ketone group.

Chalcogen Substitutions: Replacing the oxygen atom with heavier chalcogens like sulfur (S) or selenium (Se) leads to a bathochromic shift in both the absorption and emission spectra. acs.orgrsc.orgrhhz.net This red-shift increases with the size of the chalcogen atom (O < S < Se). rhhz.net For example, thio- and seleno-tetramethylrosamines exhibit longer absorption wavelengths compared to their oxygen-containing counterpart. researchgate.netnoaa.govnih.gov Specifically, the absorption peaks for the oxygen, sulfur, and selenium analogues are around 550 nm, 571 nm, and 581 nm, respectively. acs.org This trend is attributed to the lowering of the lowest unoccupied molecular orbital (LUMO) energy in the O → S → Se series. rsc.orgresearchgate.net However, this substitution often comes at the cost of reduced molar extinction coefficients and fluorescence quantum yields, which is thought to be due to the heavy-atom effect that promotes intersystem crossing. rhhz.net

Ketone Bridges: Introducing a ketone bridge at the C10' position of the xanthene scaffold results in a dramatic redshift in both absorbance and emission. nih.gov For example, a ketone-substituted rhodamine analogue exhibited absorption and emission maxima at 862 nm and 1058 nm, respectively, representing a significant shift into the shortwave-infrared (SWIR) region. nih.gov This substantial bathochromic shift is accompanied by a notable decrease in absorption coefficients and fluorescence quantum yields. nih.gov The reduced quantum yield is consistent with the energy gap law, which posits that a smaller energy gap between the ground (S₀) and first excited (S₁) states favors non-radiative decay pathways. nih.gov

Solvent Effects on Spectral Properties: Solvatochromism

Advanced Photophysical Mechanistic Investigations

The excited-state dynamics of rhodamine dyes, including tetramethylrosamine, are complex and involve several competing de-excitation pathways. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) via fluorescence (radiative decay) or through non-radiative pathways such as internal conversion and intersystem crossing to a triplet state (T₁). rsc.orgrsc.org

For phenyl-substituted rhodamines like tetramethylrosamine, a non-radiative decay pathway involving a charge-separated electronic state can become significant, especially in highly polar environments. rsc.orgresearchgate.net This state is formed between the amine groups and the xanthylium core and is stabilized by polar solvents, leading to quenching of the excited state. rsc.org

The substitution of the xanthene oxygen with heavier chalcogens like sulfur and selenium has a profound impact on the excited-state dynamics. acs.org The heavy-atom effect increases the rate of intersystem crossing from the S₁ state to the T₁ state. acs.org This leads to a decrease in fluorescence quantum yield but an increase in the triplet yield and, consequently, the efficiency of singlet oxygen generation. acs.orgresearchgate.net For example, the selenium-containing analogue of tetramethylrosamine (TMR-Se) shows a high yield for singlet oxygen generation, making it a potent photosensitizer. researchgate.net

Furthermore, studies on rhodamine-TiO₂ complexes have explored the dynamics of electron transfer from the excited dye to a semiconductor. acs.org The rate of this electron transfer is influenced by factors such as the nature of the chalcogen atom and the bridging group within the dye molecule. acs.org These investigations are crucial for the development of dye-sensitized solar cells and other light-harvesting systems. acs.org

Photoinduced Electron Transfer (PET) Processes

Photoinduced Electron Transfer (PET) is a fundamental process where an electron is transferred between a photoexcited molecule and a ground-state molecule. researchgate.net The dynamics and energetics of PET are contingent on several factors, including the structure of the molecules involved, the distance between them, and the polarity of the surrounding medium. researchgate.net This process is a common signaling mechanism in the design of fluorescent chemosensors, where the interaction with an analyte can initiate or quench the PET process, leading to a change in fluorescence. researchgate.net

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT) describes the redistribution of electron density within a single molecule upon excitation. ossila.com This phenomenon typically occurs in molecules possessing distinct electron-donating and electron-accepting moieties, often connected by a π-conjugated system. ossila.com Upon photoexcitation, an electron moves from the donor to the acceptor, creating an excited state with a larger dipole moment than the ground state. ossila.com

For this compound, the molecular structure features electron-donating dimethylamino groups and a cationic xanthene core which acts as the electron-accepting chromophore. Upon excitation, a redistribution of charge occurs across this framework. The cationic charge is delocalized over the xanthene system, a feature that is influenced by resonance structures. This delocalization affects the electronic absorption and emission spectra of the molecule. However, the ether linkage that forms the central ring of the xanthene structure in Tetramethylrosamine can reduce the efficiency of intramolecular charge transfer compared to more flexible systems. ebi.ac.ukntu.edu.sg In some molecules, significant structural changes, such as twisting around a single bond, can occur in the excited state, leading to a "Twisted Intramolecular Charge Transfer" (TICT) state, which often results in a large Stokes shift and sensitivity to solvent polarity. nih.gov While the rigid xanthene backbone of Tetramethylrosamine limits large-scale twisting, subtle changes in charge distribution upon excitation are fundamental to its photophysical properties.

Förster Resonance Energy Transfer (FRET) Applications in Model Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism of energy transfer between two chromophores, a "donor" and an "acceptor". wikipedia.org The donor, initially in its electronic excited state, can transfer its energy to the acceptor through dipole-dipole coupling. wikipedia.org The efficiency of this transfer is acutely sensitive to the distance between the two molecules, varying inversely with the sixth power of the separation distance, making it a powerful "spectroscopic ruler" for measuring nanoscale distances (typically 1-10 nm). wikipedia.orgnih.gov

Tetramethylrosamine (TMR) is utilized as a chromophore in FRET-based model systems. For example, it has been used as a ligand in studies of the malachite green aptamer, where its binding affinity is comparable to that of malachite green itself. ebi.ac.uk In such a system, TMR could potentially serve as a FRET partner (either donor or acceptor, depending on the paired fluorophore) to probe conformational changes in the RNA structure upon ligand binding. ebi.ac.uk Furthermore, there is ongoing research into generalizing molecular scaffolds for other xanthene chromophores, such as rhodamines, to create highly sensitive FRET-based voltage sensors. nih.gov The well-defined spectral properties of Tetramethylrosamine make it a suitable candidate for such applications, where it can be paired with another dye (like fluorescein) in a donor-acceptor pair to study molecular interactions.

Table 1: Spectroscopic Properties of this compound Relevant to FRET This interactive table provides key spectral data for this compound.

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~550 nm | |

| Emission Maximum (λem) | ~574 nm | |

| Alternate Excitation (λex) | 485 nm |

Singlet Oxygen Generation Efficiency and Mechanisms

Singlet oxygen (¹O₂) is a highly reactive form of molecular oxygen that can be generated by photosensitizing dyes. Upon absorption of light, the photosensitizer is promoted to an excited singlet state, and can then transition to a longer-lived triplet state via intersystem crossing (ISC). Energy transfer from this triplet-state photosensitizer to ground-state triplet oxygen (³O₂) can produce the cytotoxic singlet oxygen.

Tetramethylrosamine is capable of acting as a photosensitizer for the generation of singlet oxygen. nih.gov However, its efficiency is modest compared to its heavy-chalcogen analogues. Studies have shown that replacing the oxygen atom in the xanthene core with sulfur (Thio-tetramethylrosamine) or selenium (Seleno-tetramethylrosamine) leads to a significant increase in the quantum yield of singlet oxygen generation. ebi.ac.uknih.govnoaa.gov This enhancement is attributed to the "heavy atom effect," where the presence of a heavier atom like sulfur or selenium increases the rate of intersystem crossing, more efficiently populating the triplet state required for energy transfer to molecular oxygen. The selenium-containing analogue (TMR-Se), in particular, is a highly efficient photosensitizer. researchgate.net

Ancillary Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic compounds, including complex dye molecules like this compound. By mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and even subtle conformational features. The structural integrity and purity of this compound can be rigorously confirmed by analyzing its ¹H and ¹³C NMR spectra. synchem.deuni-frankfurt.de

¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their hybridization and electronic environment. ucl.ac.ukudel.edu The spectrum for a tetramethylrosamine structure would be expected to show distinct signals for the quaternary carbons of the xanthene core, the carbons of the phenyl ring, and the methyl group carbons. oregonstate.edu The chemical shifts for aromatic and xanthene carbons typically fall within the 110-170 ppm range, while the methyl carbons would appear much further upfield. wisc.edu The specific chemical shifts are influenced by factors such as solvent and the presence of the chloride counter-ion. nih.gov

The following table summarizes representative ¹H NMR data for a closely related Tetramethylrhodamine chloride compound, illustrating the typical chemical shift regions for the key structural motifs.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |

| Aromatic H (Phenyl) | 8.21 | d, J = 7.3 |

| Aromatic H (Phenyl) | 7.80 – 7.65 | m |

| Aromatic H (Xanthene) | 7.21 | d, J = 9.2 |

| Aromatic H (Xanthene) | 7.02 | dd, J = 9.1, 2.5 |

| Aromatic H (Xanthene) | 6.92 | d, J = 2.5 |

| N-Methyl (CH₃) | 3.28 | s |

| Data derived from a study on a synthesized Tetramethylrhodamine chloride (TMR) in CDCl₃. nih.gov |

Isothermal Titration Calorimetry (ITC) for Ligand Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during molecular interactions. malvernpanalytical.comjaptamers.co.uk This method allows for the determination of a complete thermodynamic profile of a binding event in a single experiment, providing key parameters such as the binding affinity (Kₐ) or its reciprocal, the dissociation constant (Kₐ), the binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govresearchgate.net

The utility of ITC in characterizing the binding of this compound (referred to as TMR) has been demonstrated in studies involving its interaction with nucleic acid aptamers. nih.gov Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity.

In a notable study, ITC was employed to compare the binding thermodynamics of TMR and the structurally similar malachite green (MG) to a specific malachite green RNA aptamer. nih.gov The experiment involves titrating the TMR solution into a sample cell containing the RNA aptamer at a constant temperature and measuring the minute amounts of heat released or absorbed with each injection. malvernpanalytical.com

The results revealed that TMR binds to the aptamer with a stoichiometry (n) of approximately 1.2, indicating a near 1:1 binding ratio. nih.gov The binding was characterized by a moderately negative heat capacity, as determined by measuring the enthalpy of binding over a temperature range of 15 to 50 °C. nih.gov Specifically, the enthalpy change (ΔH°) for TMR binding at 25 °C was found to be -16.3 kcal/mol. nih.gov The negative enthalpy value indicates that the binding process is exothermic and enthalpically driven. The consistent binding behavior of TMR across the tested temperature range suggests less significant conformational rearrangement upon binding compared to the more flexible malachite green ligand. nih.gov

The thermodynamic parameters for the binding of this compound to the malachite green aptamer at 25 °C are detailed in the table below.

| Thermodynamic Parameter | Value | Significance |

| Apparent Stoichiometry (n) | ~1.2 | Indicates an approximate 1:1 binding interaction between TMR and the RNA aptamer. nih.gov |

| Enthalpy Change (ΔH°) | -16.3 kcal/mol | The negative value signifies an exothermic reaction, where heat is released upon binding. nih.gov |

| Binding Heat Capacity (ΔCₚ) | -0.45 kcal/mol·°C | Describes the temperature dependence of the binding enthalpy. nih.gov |

| Data obtained from ITC analysis of Tetramethylrosamine (TMR) binding to the malachite green aptamer in a buffer containing 10 mM sodium cacodylate (pH 5.8) and 10 mM KCl. nih.gov |

Computational and Theoretical Investigations of Tetramethylrosamine Chloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic properties that govern the absorption and fluorescence characteristics of Tetramethylrosamine chloride.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on the Tetramethylrosamine cation reveal key features of its molecular geometry and electron distribution. The nitrogen atoms of the dimethylamino groups adopt a planar configuration, which indicates significant sp² character. This planarity facilitates optimal overlap with the aromatic π-system of the xanthene core.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of molecules in their electronically excited states, making it essential for predicting absorption and emission spectra. stackexchange.comscirp.org The accuracy of TD-DFT predictions can depend heavily on the choice of the functional and basis set. scirp.orgnih.gov

For xanthene derivatives, which are structurally related to Tetramethylrosamine, the accuracy of different computational methods has been benchmarked. A study comparing TD-DFT with the B3LYP functional against the more computationally intensive ORMAS-PT2 method showed that both can predict emission energies with reasonable accuracy, though TD-DFT tends to have a larger error in predicting absorbance energies. chemrxiv.org The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is critical for accurate predictions. chemrxiv.orgyoutube.com For instance, adding explicit water molecules to calculations for nucleobase analogues can shift calculated absorption wavelengths by as much as 20 nm. youtube.com The process typically involves optimizing the molecule's geometry in its ground state, followed by a single-point TD-DFT calculation to obtain the absorption spectrum. For the emission spectrum, the molecule's geometry is first optimized in the first excited state (S1). science.gov

| Computational Method | Mean Unsigned Error (Absorbance, eV) | Mean Unsigned Error (Emission, eV) |

|---|---|---|

| TDDFT-B3LYP-PCM(H2O) | 0.397 | 0.167 |

| ORMAS-PT2-PCM(H2O) | 0.065 | 0.039 |

This table presents a comparison of the mean unsigned errors for absorbance and emission energy predictions for a series of xanthene derivatives using two different quantum chemical methods, as reported in a computational study. chemrxiv.org Data is for calculations including a polarizable continuum model for water.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding electronic transitions by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is directly related to the energy of the first electronic excitation.

For the Tetramethylrosamine chromophore, DFT calculations show that the HOMO is primarily localized on the dimethylamino substituents with significant delocalization onto the xanthene core. The LUMO, in contrast, exhibits a complementary localization pattern. This spatial distribution creates an efficient pathway for the π → π* electronic transition upon photoexcitation, which is responsible for the molecule's strong absorption and fluorescence. acs.org

In studies of related xanthene dyes, a clear correlation has been established between the energies of the frontier orbitals and the observed spectroscopic properties. As the LUMO energy decreases, the HOMO-LUMO gap narrows, leading to a bathochromic (red) shift in the absorbance maximum. chemrxiv.org This relationship allows for the rational design of new dyes with tuned spectral properties by introducing chemical modifications that selectively stabilize the LUMO. chemrxiv.org For example, TD-DFT calculations on bithienyl compounds have shown that the first excited state is assignable to the HOMO → LUMO transition, characteristic of an intramolecular charge transfer. acs.org

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectral Prediction

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information about conformational changes and intermolecular interactions. frontiersin.orgnih.gov

MD simulations have been crucial in elucidating how Tetramethylrosamine (TMR) interacts with biological macromolecules, such as RNA aptamers and proteins.

Interaction with Aptamers: TMR is known to bind to the Malachite Green Aptamer (MGA), an RNA molecule selected to bind triphenylmethane (B1682552) dyes. researchgate.net MD simulations have been employed to understand the binding mode and the conformational changes involved. frontiersin.orgresearchgate.net These simulations, in conjunction with experimental data, show that TMR sits (B43327) in a binding pocket formed by the aptamer bases, with less than 20% of the dye exposed to the solvent. researchgate.net The binding process is characterized by an "induced fit" mechanism, where the flexible aptamer folds around the TMR molecule. researchgate.net Molecular dynamic simulations also suggest that hydrogen bonding between the dye and neighboring nucleotides is a primary mechanism governing the interaction. frontiersin.orgresearchgate.net

Thermodynamic studies using isothermal titration calorimetry (ITC) have quantified the binding energetics. These studies reveal that the binding of TMR to the MGA involves a more modest negative heat capacity change compared to the binding of its cognate ligand, Malachite Green, suggesting that less conformational rearrangement occurs upon TMR binding. aacrjournals.org

| Ligand | Binding Affinity (Apparent Kd) | Binding Heat Capacity (ΔCp) |

|---|---|---|

| Tetramethylrosamine (TMR) | ~60 nM | -0.45 kcal mol-1 K-1 |

| Malachite Green (MG) | ~50 nM | -1.13 kcal mol-1 K-1 |

This table summarizes the thermodynamic parameters for the binding of Tetramethylrosamine (TMR) and Malachite Green (MG) to the Malachite Green Aptamer at 25 °C, as determined by isothermal titration calorimetry. aacrjournals.org

Interaction with Proteins: Tetramethylrosamine is a well-known substrate for the multidrug resistance transporter P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that effluxes a wide range of compounds from cells. aacrjournals.orgpnas.org Understanding how substrates like TMR interact with P-gp is crucial for overcoming multidrug resistance in cancer therapy. MD simulations are a key computational tool for investigating the structure, dynamics, and substrate interactions of P-gp. nih.govnih.gov

Simulations of P-gp embedded in a lipid bilayer have provided insights into the conformational changes that occur during the transport cycle, which is powered by ATP binding and hydrolysis. nih.govnih.gov While specific MD studies detailing the full binding and transport pathway of TMR by P-gp are complex, research has focused on identifying the key amino acid residues within the large, flexible drug-binding pocket that interact with substrates. For example, MD simulations have been used to study how mutations in the transmembrane helices of P-gp affect its structure and function. nih.gov These computational studies help to rationalize experimental findings, such as how different analogues of TMR stimulate the ATPase activity of P-gp, and provide a molecular basis for the polyspecificity of the transporter. pnas.org

Conformational Dynamics and Structural Flexibility

Predictive Modeling for Compound Design

Computational and theoretical investigations have become indispensable in the modern design of fluorescent molecules, moving the field from a trial-and-error approach to a more predictive and rational methodology. For compounds like this compound and its derivatives, predictive modeling allows for the targeted design of molecules with specific, desirable characteristics before undertaking costly and time-consuming synthesis. These computational strategies are primarily focused on modulating photophysical properties, designing sophisticated fluorogenic labels and biosensors, and predicting the binding affinity between ligands and their receptors, such as nucleic acid aptamers.

In Silico Approaches for Modulated Photophysical Properties

The ability to predict the photophysical properties of a molecule, such as its absorption and emission wavelengths, fluorescence quantum yield, and photostability, is a central goal of computational chemistry in fluorophore design. nih.gov In silico methods provide a powerful toolkit to screen vast numbers of potential molecular structures and identify candidates with optimized characteristics. These approaches generally fall into two categories: quantum mechanical calculations and machine learning models.

Quantum chemistry, particularly methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offers detailed insights into the electronic structure of fluorophores. acs.org Computational studies using DFT have elucidated the electronic structure of the tetramethylrosamine chromophore, showing how the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictates the molecule's efficient electronic excitation and fluorescence. Guided by such quantum chemistry modeling, researchers have successfully engineered rhodamine derivatives with dramatically altered properties. nih.gov For instance, computational studies predicted that replacing the traditional ether bridge in the xanthene core with an electron-withdrawing ketone functional group would lead to a significant bathochromic (red) shift in absorption and emission. nih.gov This prediction was confirmed experimentally, resulting in a new class of keto-rhodamine dyes with emission wavelengths extending beyond 1000 nm into the shortwave-infrared (SWIR) region. nih.gov

While powerful, quantum mechanical calculations can be computationally expensive. nih.gov To accelerate the screening of large chemical libraries, researchers increasingly employ machine learning (ML) algorithms. nih.govchemrxiv.org These models are trained on large databases containing the known photophysical properties of thousands of chromophores in various solvents. nih.govnih.gov By learning the complex relationships between molecular structure and fluorescent output, ML models can rapidly and accurately predict the emission wavelengths and quantum yields of new, unseen molecules. nih.govresearchgate.net For example, a Random Forest model trained on the Deep4Chem database demonstrated a root-mean-square error (RMSE) of just 28.8 nm for emission wavelength prediction. nih.govchemrxiv.org These ML tools enable high-throughput virtual screening, complementing quantum mechanical calculations and providing an efficient alternative for identifying promising new fluorophores based on the tetramethylrosamine scaffold. acs.org

| Model/Method | Predicted Property | Reported Accuracy (Test Set) | Reference |

|---|---|---|---|

| Random Forest (ML) | Emission Wavelength (WL) | RMSE of 28.8 nm | nih.govchemrxiv.org |

| Random Forest (ML) | Quantum Yield (QY) | RMSE of 0.19 | nih.govchemrxiv.org |

| Hybrid Ensemble (ML) | Emission Energy | Mean Absolute Error of 0.080 eV | acs.org |

| Hybrid Ensemble (ML) | Quantum Yield (PLQY) | Mean Absolute Error of 0.13 | acs.org |

| TD-DFT | Absorption/Emission Maxima | Guided synthesis of >1000 nm emitting dye | nih.gov |

Rational Design of Fluorogenic Labels and Biosensors

Rational design leverages computational predictions to create "smart" fluorogenic probes that switch their fluorescence on or off in response to a specific biological event or analyte. researchgate.netnih.gov This approach is a significant advancement over designing probes by intuition or laborious screening of synthetic candidates. researchgate.netnih.gov For rhodamine-based dyes like tetramethylrosamine, a common mechanism for fluorogenicity is the equilibrium between a non-fluorescent, colorless spirocyclic form (the "off" state) and a fluorescent, colored open-ring form (the "on" state). nih.gov

A key breakthrough in the rational design of these probes was the development of a quantum chemical calculation method to predict this switching behavior. researchgate.netnih.gov This computational strategy accurately estimates the free energy difference between the open and closed forms, which determines the equilibrium constant (pKcycl). researchgate.netnih.gov By calculating the pKcycl values for hypothetical derivatives in silico, researchers can design probes that are specifically "turned on" by a target enzyme without the need for trial-and-error synthesis. researchgate.netnih.gov This methodology was successfully validated by designing novel red and yellow fluorogenic probes for the enzyme γ-glutamyltranspeptidase that performed as predicted. nih.gov

The principles of rational design also extend to creating biosensors from other molecular components, such as nucleic acids. Computational models have been used to design synthetic riboswitches—RNA elements that can turn gene expression on or off—that use aptamers to sense a variety of small molecules, including tetramethylrosamine. acs.org These biosensors work by coupling the aptamer's binding event to a conformational change in the RNA, controlling access to a ribosome binding site and thus regulating the production of a reporter protein. acs.orgnih.gov

| Designed System | Computational Method | Target/Function | Principle | Reference |

|---|---|---|---|---|

| Fluorogenic Peptidase Probes | Quantum Chemical Calculation | γ-glutamyltranspeptidase | Predicting pKcycl to control spirocyclization equilibrium | researchgate.netnih.gov |

| Synthetic Riboswitch Biosensor | Thermodynamic Modeling | Tetramethylrosamine | Designing an aptamer-based switch to regulate gene expression | acs.org |

| Allosteric Ribozymes | 3D Interaction Modeling | Small Molecules, Oligonucleotides | Fusing aptamers to ribozymes to create ligand-responsive catalysts | researchgate.net |

Computational Approaches for Aptamer-Ligand Binding Affinity Prediction

Aptamers are short, single-stranded DNA or RNA molecules selected for their ability to bind to specific targets with high affinity and specificity. nih.gov They are often used as the recognition element in biosensors. mdpi.com The Malachite Green Aptamer (MGA), which also binds with high affinity to the analog tetramethylrosamine (TMR), is a well-studied model system for understanding aptamer-ligand interactions. researchgate.netmdpi.com Computational methods are crucial for predicting how an aptamer will fold and how tightly it will bind its ligand, thereby guiding the design of new aptamers and aptamer-based technologies. mdpi.com

A typical in silico workflow for analyzing aptamer-ligand binding involves several steps. mdpi.com First, the secondary structure of the aptamer sequence is predicted using energy minimization or sequence alignment methods. mdpi.com Next, this 2D structure is used as a basis to predict the full three-dimensional (3D) tertiary structure using approaches like fragment-based assembly (e.g., RNAComposer) or physics-based modeling. mdpi.comsemanticscholar.org

Once a 3D structure of the aptamer is obtained, molecular docking simulations are performed to predict the most likely binding pose of the ligand (e.g., tetramethylrosamine) within the aptamer's binding pocket. mdpi.com Finally, and most critically for assessing binding affinity and stability, molecular dynamics (MD) simulations are employed. mdpi.com MD simulations model the movement of every atom in the aptamer-ligand complex over time, providing a dynamic view of the interaction and allowing for the calculation of binding free energies, which correlate with binding affinity. basepairbio.com These computational analyses have proven to be highly predictive; for example, MD simulations and cavity analysis of the MGA complex accurately predicted how specific single-base changes in the aptamer sequence would affect its ability to protect its bound ligand from chemical reactions, a result that was confirmed experimentally. basepairbio.com

| Computational Step | Purpose | Common Tools/Methods | Reference |

|---|---|---|---|

| Secondary (2D) Structure Prediction | Predict base-pairing and motifs like hairpins and loops. | Mfold, ViennaRNA package | mdpi.com |

| Tertiary (3D) Structure Prediction | Generate an atomic-level 3D model of the aptamer. | RNAComposer, Rosetta FARFAR2 | mdpi.commdpi.com |

| Molecular Docking | Predict the binding pose of the ligand in the aptamer. | AutoDock, GOLD | mdpi.com |

| Molecular Dynamics (MD) Simulation | Evaluate the stability and dynamics of the complex; calculate binding free energy. | AMBER, GROMACS | mdpi.combasepairbio.com |

Mechanistic Studies and Advanced Research Applications of Tetramethylrosamine Chloride

Probing Cellular and Subcellular Dynamics

Tetramethylrosamine chloride (TMR) is a fluorescent, cationic dye belonging to the xanthene family. Its utility in biological research stems from its ability to selectively accumulate in active mitochondria, serving as a powerful tool for investigating cellular and subcellular processes. smolecule.com

The accumulation of this compound within mitochondria is a direct consequence of the organelle's electrochemical gradient. As a lipophilic cation, TMR readily permeates the plasma and outer mitochondrial membranes. nih.gov Its positive charge leads to its electrophoretic accumulation in the mitochondrial matrix, which maintains a significant negative charge relative to the cytoplasm. This process is driven by the mitochondrial membrane potential (ΔΨM). smolecule.comgoogle.com

The retention of TMR is primarily dependent on the maintenance of this membrane potential. sigmaaldrich.com Unlike some specialized mitochondrial probes that possess reactive moieties for covalent attachment, conventional dyes like tetramethylrosamine are washed out of the cells if the mitochondrial membrane potential is lost. thermofisher.com Therefore, the dye is retained as long as the mitochondrial membrane remains energized and intact. sigmaaldrich.com This dynamic, potential-dependent sequestration is the core principle behind its use as a mitochondrial probe.

This compound is widely employed to assess the dynamics of mitochondrial membrane potential (ΔΨM), a key indicator of the energetic state of cells. The mechanism is based on the Nernst equation, where the concentration of the dye inside the mitochondria is proportional to the magnitude of the membrane potential. google.com

In healthy, energized mitochondria with a high ΔΨM, TMR accumulates to a high concentration, resulting in bright fluorescence. google.com Conversely, a decrease in ΔΨM, which is an early event in apoptosis and a sign of mitochondrial dysfunction, leads to the redistribution of the dye into the cytoplasm and a corresponding decrease in mitochondrial fluorescence intensity. nih.gov This relationship allows researchers to monitor changes in mitochondrial health in response to various stimuli or pathological conditions.

Table 1: Correlation of TMR Fluorescence with Mitochondrial Status

| Mitochondrial State | Mitochondrial Membrane Potential (ΔΨM) | TMR Accumulation & Fluorescence |

| Healthy / Energized | High | High accumulation, bright fluorescence |

| Depolarized / Damaged | Low / Collapsed | Low accumulation, dim fluorescence |

| Apoptotic | Decreasing | Decreasing fluorescence |

This table summarizes the general principle that the intensity of TMR fluorescence within mitochondria is directly related to the mitochondrial membrane potential, which reflects the organelle's functional state.

Beyond its use as a mitochondrial probe, this compound has proven valuable in studying the function of certain efflux transporters, particularly those belonging to the ATP-binding cassette (ABC) superfamily. These transporters play crucial roles in cellular detoxification and, notably, in the development of multidrug resistance (MDR) in cancer cells.

Research has demonstrated that TMR is a substrate for P-glycoprotein (P-gp, also known as ABCB1), a primary mediator of multidrug resistance. sigmaaldrich.comnih.gov Studies have used TMR to investigate the efficiency of P-gp-mediated exclusion from MDR cells. sigmaaldrich.com The rate at which cells extrude TMR can be measured to quantify P-gp activity. The efficiency of this exclusion is influenced by the dye's passive transmembrane movement rate. sigmaaldrich.com This allows researchers to probe the mechanisms of P-gp modulation, studying how different compounds might inhibit or enhance its pumping activity, thereby offering insights into overcoming drug resistance.

The application of TMR extends to other members of the ABC protein family. For instance, its utility has been demonstrated in studying the activity of pABC11 (also known as MOAT-C and MRP5), an anion transporter. sigmaaldrich.com Rhodamines as a class are known to be transported rapidly by P-gp, with tetramethylrosamine being transported significantly faster than other dyes like rhodamine 123 in isolated P-gp systems. nih.gov By monitoring the transport of TMR, researchers can assess the functional activity of these ATP-dependent pumps in various cell types and experimental conditions.

Table 2: this compound as a Substrate for ABC Transporters

| Transporter | Protein Family | Gene Name | Key Research Finding | Citation(s) |

| P-glycoprotein | ABC Transporter | ABCB1 | TMR is efficiently excluded from MDR cells by P-gp, serving as a tool to measure its transport activity. | sigmaaldrich.comnih.gov |

| pABC11 (MRP5) | ABC Transporter | ABCC5 | The activity of this anion transporter has been studied using TMR. | sigmaaldrich.com |

This table highlights specific ABC transporters that interact with this compound, enabling the study of their function.

Furthermore, its use in monitoring the activity of efflux pumps like P-glycoprotein provides crucial functional information, particularly in the context of cancer biology and pharmacology. sigmaaldrich.com The ability to quantify the activity of these drug transporters helps in understanding resistance mechanisms and evaluating the efficacy of potential chemosensitizing agents. Thus, by probing both mitochondrial integrity and transporter function, TMR allows for a multi-faceted interrogation of a cell's physiological state.

Investigations of Efflux Transporter (e.g., P-glycoprotein, ABCB1, ABCC1) Substrate Interactions

Elucidation of Efflux Pump Modulation Mechanisms

Molecular Interaction and Recognition Studies of this compound

This compound is a fluorescent dye from the xanthene family, recognized for its utility in advanced research applications. Its distinct photophysical properties, particularly its bright fluorescence upon excitation, make it a valuable tool for investigating complex molecular processes. sigmaaldrich.com

Real-time Monitoring of Chemical Reactions and Molecular Interactions

The intense fluorescence of this compound allows researchers to observe and track molecular interactions and reaction dynamics as they occur. As a fluorescent marker, it can be employed to monitor the progress of a chemical reaction in real-time, providing insights into reaction kinetics and mechanisms. americanpharmaceuticalreview.com The fluorescence emission of tetramethylrosamine is at 574 nm with an excitation at 550 nm, though other excitation and emission wavelengths have been used. sigmaaldrich.com This property is leveraged in various assays where the formation or consumption of a substance is linked to a change in fluorescence, enabling continuous monitoring without the need for intermittent sampling. americanpharmaceuticalreview.com

Aptamer-Based Sensing Mechanisms

Aptamers, which are RNA or DNA molecules selected through in vitro evolution, can bind to specific targets with high affinity and specificity. nih.gov Tetramethylrosamine (TMR) has been a key ligand in the study of RNA aptamers, particularly in understanding the principles of molecular recognition and developing novel biosensors. nih.govoup.com

The malachite green aptamer, a 38-nucleotide RNA molecule, exhibits the unusual characteristic of binding both its intended ligand, malachite green, and the related compound tetramethylrosamine (TMR) with nearly equal affinity. nih.gov Isothermal titration calorimetry (ITC) has been used to compare the thermodynamics of binding for both ligands to the aptamer. nih.govnih.gov

Studies using ITC over a temperature range of 15 to 60 °C revealed different thermodynamic profiles for the two ligands. nih.govebi.ac.uk TMR binding showed a single temperature regime with a modest negative heat capacity and a binding stoichiometry (n) of approximately 1.2. nih.govebi.ac.uk In contrast, malachite green binding was more complex, showing two different temperature regimes. nih.gov At 25 °C, TMR binds with an apparent stoichiometry near 1:1, while malachite green binds with a significantly lower apparent stoichiometry. nih.gov The significant difference in heat capacity suggests that more conformational rearrangement within the RNA aptamer occurs upon binding malachite green compared to TMR. nih.govebi.ac.uk These findings indicate that a functional RNA must possess significant dynamics to bind a similarly dynamic ligand. nih.govebi.ac.uk

Table 1: Thermodynamic Parameters of TMR Binding to Malachite Green Aptamer at 25°C

| Parameter | Value | Reference |

|---|---|---|

| Apparent Stoichiometry (n) | ~1.2 - 1.4 | nih.govnih.govebi.ac.uk |

| Binding Heat Capacity (ΔCp) | Modest negative value | nih.govebi.ac.uk |

| Temperature Regime | Single regime (15-60 °C) | nih.govebi.ac.uk |

Synthetic riboswitches are RNA-based sensors engineered to regulate gene expression in response to binding a specific chemical ligand. oup.comoup.com Tetramethylrosamine has been successfully used as a ligand in the computational design of synthetic riboswitches that can activate gene expression. oup.comoup.com These riboswitches function by using an aptamer domain to bind TMR, which induces a conformational change in the RNA structure. oup.com This shape-change can, for example, control the initiation of translation of a messenger RNA (mRNA). oup.comnih.gov

A biophysical model has been developed to explain how factors like aptamer structure, ligand affinity, and switching free energy collectively control the activation of the riboswitch. oup.comoup.com Cell-free transcription-translation assays have demonstrated that co-transcriptional folding, where the ligand binds to the RNA as it is being transcribed, is crucial for maximum riboswitch activation. oup.com The use of TMR in these systems showcases its capability as a specific trigger in engineered biological circuits, enabling the development of cellular sensors for diverse applications. oup.comoup.com

Ligand Binding Thermodynamics with RNA Aptamers

Investigation of Enzyme-Substrate Interactions (e.g., Peroxidase Activity)

This compound is the fluorescent oxidation product in a reaction involving its non-fluorescent precursor, dihydrotetramethylrosamine (B10879). sigmaaldrich.commedchemexpress.com This conversion is a key principle in assays for peroxidase activity. sigmaaldrich.commedchemexpress.com Dihydrotetramethylrosamine serves as a fluorogenic substrate for peroxidases, such as horseradish peroxidase. sigmaaldrich.comresearchgate.net

The mechanism involves the enzyme-catalyzed oxidation of the colorless and non-fluorescent dihydrotetramethylrosamine by hydrogen peroxide. medchemexpress.comresearchgate.net This reaction produces the highly fluorescent this compound. sigmaaldrich.commedchemexpress.com The rate of fluorescence increase is directly proportional to the peroxidase activity, allowing for the quantification of the enzyme's catalytic efficiency. collegeboard.org This enzyme-substrate system provides a sensitive method for studying peroxidase function and for screening potential inhibitors or activators of the enzyme. nih.gov

Mechanistic Studies of Reactive Oxygen Species (ROS) Detection (e.g., Hydrogen Peroxide, Hypochlorite)

The oxidation of a non-fluorescent precursor to the fluorescent this compound forms the basis for detecting certain reactive oxygen species (ROS).

Hydrogen Peroxide (H₂O₂): The detection of hydrogen peroxide can be achieved using an enzyme-coupled assay. researchgate.net In the presence of a peroxidase enzyme, H₂O₂ acts as the oxidizing agent that enables the conversion of the non-fluorescent substrate dihydrotetramethylrosamine into the fluorescent tetramethylrosamine. sigmaaldrich.comresearchgate.net The resulting fluorescence intensity correlates with the amount of H₂O₂ present, providing a sensitive detection method. rsc.orgnih.gov This mechanism is similar to other fluorogenic probes like Amplex Red, which is used to detect H₂O₂ released from sources such as isolated mitochondria. nih.gov

Hypochlorite (B82951) (HOCl): While direct studies on tetramethylrosamine are less common, the mechanism for detecting hypochlorite can be inferred from related rhodamine dyes. nih.gov Dihydrorhodamine, a similar compound, undergoes oxidation to its fluorescent rhodamine form in the presence of strong oxidants like hypochlorite. nih.gov This suggests that dihydrotetramethylrosamine can also be directly oxidized by hypochlorite to yield the fluorescent this compound, serving as an indicator for this specific ROS. The oxidation of a thioether to a sulfoxide (B87167) by hypochlorite is a known sensing mechanism for other fluorescent probes. researchgate.net

Table 2: ROS Detection Using Tetramethylrosamine Precursor

| ROS Analyte | Detection Mechanism | Key Components | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Enzyme-catalyzed oxidation of a non-fluorescent substrate to a fluorescent product. | Dihydrotetramethylrosamine, Peroxidase (e.g., Horseradish Peroxidase) | sigmaaldrich.comresearchgate.net |

| Hypochlorite (HOCl) | Direct oxidation of a non-fluorescent precursor to a fluorescent product. | Dihydrotetramethylrosamine | nih.govresearchgate.net |

Principles of Advanced Bioimaging Probes

The core principle behind the use of this compound in bioimaging lies in its fluorescent properties. The molecule absorbs light at a specific wavelength and emits it at a longer wavelength. This fluorescence is harnessed in various advanced imaging technologies to visualize and analyze cellular structures and processes with high specificity and sensitivity.

Fluorescent microscopy utilizes the fluorescence of probes like this compound to generate images of biological samples. The dye is excited by a light source, and the emitted light is collected to form an image, revealing the location and distribution of the labeled structures. smolecule.com this compound is particularly useful for imaging mitochondria in live cells due to its ability to be taken up by functioning mitochondria and retained as long as the organelle's membrane remains intact. sigmaaldrich.com This property allows researchers to assess mitochondrial health and function, as changes in fluorescence intensity can indicate alterations in the mitochondrial membrane potential, a critical factor in processes like apoptosis and metabolic disorders. smolecule.com

Flow cytometry is another powerful technique that relies on fluorescence to analyze large populations of cells. In flow cytometry, individual cells stained with fluorescent dyes are passed through a laser beam. The resulting fluorescence and light scattering are measured to provide information about various cellular characteristics. This compound's suitability for flow cytometry is attributed to its high molar absorptivity and moderate quantum yield. It has been used to study the activities of ATP-binding cassette (ABC) proteins and P-glycoprotein-mediated exclusion in multi-drug resistant cells. sigmaaldrich.com For instance, studies have shown its potential in identifying and characterizing new substrates for ABC transporters like ABCB1 and ABCC1. nih.gov